molecular formula C29H29N5S2 B2777050 4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline CAS No. 1019106-85-4

4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline

Cat. No.: B2777050
CAS No.: 1019106-85-4
M. Wt: 511.71
InChI Key: MQJMCMKWTUEEND-UHFFFAOYSA-N
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Description

4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline: is a complex organic compound with a molecular formula of C29H29N5S2 and a molecular weight of 511.71 g/mol. This compound is characterized by its unique structure, which includes a dimethylamino group, a diphenyl-pyrazole moiety, and a piperazine ring with a carbonothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dimethylamino phenyl and diphenyl-pyrazole units. These core structures are then linked through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or a thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the behavior of biological macromolecules.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its activity against certain diseases or conditions, although specific applications would require extensive research and clinical trials.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(1,3-diphenylpyrazole-4-carbothioyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5S2/c1-31(2)24-15-13-23(14-16-24)28(35)32-17-19-33(20-18-32)29(36)26-21-34(25-11-7-4-8-12-25)30-27(26)22-9-5-3-6-10-22/h3-16,21H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJMCMKWTUEEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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